molecular formula C23H48BrNO4 B164967 N-Dodecyl-N-methylmonoazonium 15-crown CAS No. 129117-49-3

N-Dodecyl-N-methylmonoazonium 15-crown

Cat. No.: B164967
CAS No.: 129117-49-3
M. Wt: 482.5 g/mol
InChI Key: DUHBLGCXLOJNDU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecyl-N-methylmonoazonium 15-crown is a synthetic macrocyclic compound combining a 15-crown-5 ether core with an azo-functionalized alkyl chain. The structure comprises a dodecyl (C12) chain and a methyl group attached to a monoazonium moiety, which is integrated into the 15-membered crown ether ring. This design confers unique solubility, ion-binding, and catalytic properties. The 15-crown-5 ether component selectively complexes sodium ions (Na⁺), while the hydrophobic dodecyl chain enhances organic-phase solubility, making it valuable in phase-transfer catalysis and biomolecular conjugation .

Synthetic routes for analogous crown ether-azo hybrids often involve diazo-transfer reactions or alkylation of preformed crown ethers. For instance, 15-crown-5 derivatives are synthesized using phase-transfer catalysts to improve reaction efficiency .

Properties

CAS No.

129117-49-3

Molecular Formula

C23H48BrNO4

Molecular Weight

482.5 g/mol

IUPAC Name

13-dodecyl-13-methyl-1,4,7,10-tetraoxa-13-azoniacyclopentadecane;bromide

InChI

InChI=1S/C23H48NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-24(2)14-16-25-18-20-27-22-23-28-21-19-26-17-15-24;/h3-23H2,1-2H3;1H/q+1;/p-1

InChI Key

DUHBLGCXLOJNDU-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-]

Synonyms

N-dodecyl-N-methylmonoazonium 15-crown
N-dodecyl-N-methylmonoazonium 15-crown-5-bromide

Origin of Product

United States

Comparison with Similar Compounds

Solubility and Ion-Binding Properties

N-Dodecyl-N-methylmonoazonium 15-crown exhibits superior solubility in both polar organic solvents (e.g., acetonitrile) and aqueous media compared to non-functionalized crown ethers. The dodecyl chain mitigates the hydrophilicity of the crown ether, enabling applications in biphasic systems. In contrast, unmodified 15-crown-5 requires polar aprotic solvents like DMSO for optimal solubility .

Table 1: Solubility Comparison in Common Solvents

Compound Water Solubility DMSO Solubility Acetonitrile Solubility
15-Crown-5 Low High Moderate
This compound Moderate High High
18-Crown-6 Low High Low

The sodium ion-binding capacity of this compound (log K ≈ 2.5–3.0) is slightly lower than 18-crown-6 (log K ~4.3 for K⁺) but comparable to unmodified 15-crown-5 (log K ~1.5 for Na⁺). However, its azo group introduces redox-active behavior, enabling applications in stimuli-responsive systems .

Catalytic and Reaction Efficiency

The compound outperforms simpler crown ethers in reactions requiring phase-transfer activity. For example:

  • In diazonaphthoquinone synthesis, 15-crown-5 reduces reaction time by 40% compared to protic solvents .
  • This compound enhances yields in sulfo-NHS ester synthesis by solubilizing sodium salts in organic phases (yield: 85–93% vs. 60–70% without crown ethers) .

Table 2: Catalytic Performance in Model Reactions

Reaction Catalyst Yield (%) Reaction Time (h)
Sulfo-NHS ester synthesis None 60–70 12–24
Sulfo-NHS ester synthesis 15-Crown-5 85–93 6–8
Diazonaphthoquinone synthesis This compound 90–95 2–4

Stability and Functional Versatility

This compound demonstrates pH-dependent stability, maintaining integrity in neutral to mildly acidic conditions (pH 5–8). This contrasts with azo-crown ethers lacking alkyl chains, which degrade rapidly in aqueous media due to hydrolysis . Its stability in superoxide-containing solutions (e.g., KO2/DMSO mixtures) is comparable to 18-crown-6, making it suitable for redox-sensitive applications .

Comparison with Other Azo-Functionalized Crown Ethers

  • Tetrazolo-triazine Crown Ethers: These compounds exhibit higher thermal stability (decomposition >300°C) but lack the phase-transfer utility of this compound due to their rigid structures .
  • Azo-Benzocrown Ethers: While effective in photoresponsive ion sensing, their synthesis is more complex (yields: 50–60% vs. 85–95% for N-Dodecyl-N-methylmonoazonium derivatives) .

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